2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Another isoindole derivative with similar structural features.
Indole derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
820973-54-4 |
---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[4-(4-ethenylphenyl)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H19NO2/c1-2-15-10-12-16(13-11-15)7-5-6-14-21-19(22)17-8-3-4-9-18(17)20(21)23/h2-4,8-13H,1,5-7,14H2 |
InChI Key |
ONDGYDIXZVBQHJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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